molecular formula C18H15FN4OS B12021468 4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 578722-44-8

4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12021468
CAS No.: 578722-44-8
M. Wt: 354.4 g/mol
InChI Key: HDFFVKRDGYAKET-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 3-allyl-2-hydroxybenzaldehyde with 4-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic or basic conditions to yield the desired triazole-thione compound. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated synthesis platforms. The choice of reagents, solvents, and catalysts is crucial to achieving efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole-thione to triazole-thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown promise as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its triazole-thione moiety is known to exhibit a wide range of pharmacological activities, including enzyme inhibition, receptor modulation, and interaction with nucleic acids.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as corrosion inhibitors, agrochemicals, and dyes. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound’s triazole-thione moiety allows it to form strong interactions with these targets, leading to modulation of their activity and subsequent biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Allyl-2-hydroxybenzylidene)amino)-3-phenyl-1H-1,2,4-triazole-5(4H)-thione
  • 4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
  • 4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(4-methylphenyl)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

The uniqueness of 4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group can enhance its lipophilicity, metabolic stability, and ability to interact with biological targets compared to its non-fluorinated analogs.

Properties

CAS No.

578722-44-8

Molecular Formula

C18H15FN4OS

Molecular Weight

354.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H15FN4OS/c1-2-4-12-5-3-6-14(16(12)24)11-20-23-17(21-22-18(23)25)13-7-9-15(19)10-8-13/h2-3,5-11,24H,1,4H2,(H,22,25)/b20-11+

InChI Key

HDFFVKRDGYAKET-RGVLZGJSSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.